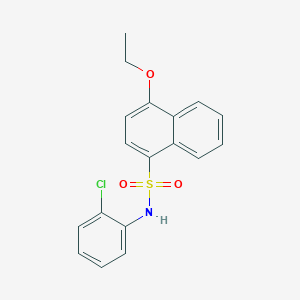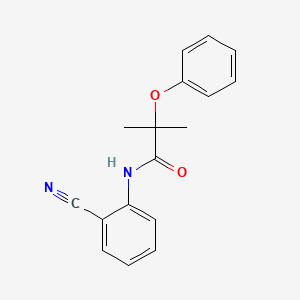
3-Methoxy-4-(2-methylprop-2-enoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(2-methylprop-2-enoxy)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and methylprop-2-enoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylprop-2-enoxy)benzamide typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-methylprop-2-enol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether linkage. The resulting intermediate is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(2-methylprop-2-enoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy and methylprop-2-enoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(2-methylprop-2-enoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-methylprop-2-enoxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(2-methylprop-2-enoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(2-methylprop-2-enoxy)benzamide involves its interaction with specific molecular targets. The methoxy and methylprop-2-enoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The benzamide core can interact with proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(2-methylprop-2-enoxy)benzoic acid
- 3-Methoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Uniqueness
3-Methoxy-4-(2-methylprop-2-enoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-methoxy-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6H,1,7H2,2-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNLKGUKMGZXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5482022.png)

![N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide](/img/structure/B5482050.png)

![N-(3,4-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5482065.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-cyclopropyl-1H-1,2,4-triazole](/img/structure/B5482084.png)
![4-(2-aminopyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5482087.png)
![2-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B5482090.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5482092.png)
![ethyl 4-[5-methyl-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B5482099.png)
![{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B5482111.png)
![2-[1-(2,3-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5482116.png)

